3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid

CAS No.: 1261933-36-1

Cat. No.: VC2666621

Molecular Formula: C14H9F3O3

Molecular Weight: 282.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261933-36-1 |

|---|---|

| Molecular Formula | C14H9F3O3 |

| Molecular Weight | 282.21 g/mol |

| IUPAC Name | 3-hydroxy-4-[2-(trifluoromethyl)phenyl]benzoic acid |

| Standard InChI | InChI=1S/C14H9F3O3/c15-14(16,17)11-4-2-1-3-9(11)10-6-5-8(13(19)20)7-12(10)18/h1-7,18H,(H,19,20) |

| Standard InChI Key | MKUFXLXCXIQIER-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C2=C(C=C(C=C2)C(=O)O)O)C(F)(F)F |

| Canonical SMILES | C1=CC=C(C(=C1)C2=C(C=C(C=C2)C(=O)O)O)C(F)(F)F |

Introduction

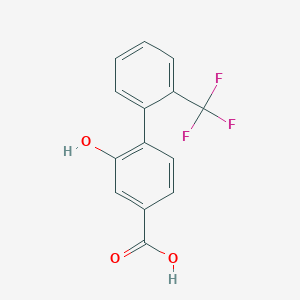

Chemical Identity and Structural Properties

3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid is a biphenyl derivative featuring a trifluoromethyl group, a hydroxyl group, and a carboxylic acid moiety. The compound has several formal identifiers that are essential for proper scientific documentation and research.

Identification Data

The compound can be identified through various numerical and nomenclature systems as presented in Table 1.

Table 1: Identification Parameters of 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid

| Parameter | Value |

|---|---|

| CAS Number | 1261933-36-1 |

| Molecular Formula | C₁₄H₉F₃O₃ |

| Molecular Weight | 282.21 g/mol |

| IUPAC Name | 3-hydroxy-4-[2-(trifluoromethyl)phenyl]benzoic acid |

| Alternative IUPAC Name | 2-hydroxy-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid |

| InChI | InChI=1S/C14H9F3O3/c15-14(16,17)11-4-2-1-3-9(11)10-6-5-8(13(19)20)7-12(10)18/h1-7,18H,(H,19,20) |

| InChIKey | MKUFXLXCXIQIER-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C2=C(C=C(C=C2)C(=O)O)O)C(F)(F)F |

Data sourced from compound registry information

Structural Features

The compound consists of two connected phenyl rings (forming a biphenyl system) with the following functional groups:

-

A trifluoromethyl (CF₃) group at the 2-position of one phenyl ring

-

A hydroxyl (OH) group at the 3-position of the second phenyl ring

-

A carboxylic acid (COOH) group at the 4-position of the second phenyl ring

This arrangement creates a molecule with interesting electronic properties due to the electron-withdrawing nature of the trifluoromethyl group in contrast to the electron-donating hydroxyl group.

Physicochemical Properties

Understanding the physicochemical properties of 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid is crucial for its application in various research and industrial contexts.

Physical Properties

The available physical property data for the compound is summarized in Table 2.

Table 2: Physical Properties of 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid

Note: Some properties are estimated based on structural similarity to related compounds

Chemical Properties

The chemical behavior of this compound is influenced by its functional groups:

-

The carboxylic acid group (COOH) is acidic and can form salts with bases.

-

The hydroxyl group (OH) can participate in hydrogen bonding and undergo various substitution reactions.

-

The trifluoromethyl (CF₃) group is electron-withdrawing, which affects the electronic distribution within the molecule and can influence reactivity .

The presence of these three functional groups creates a molecule with unique reactivity patterns that can be leveraged in organic synthesis.

Synthetic Routes

While the search results don't provide a specific synthesis method for 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid, related compounds with similar structural features suggest possible synthetic approaches.

Applications and Research Significance

Pharmaceutical Research

The structural features of 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid suggest potential applications in pharmaceutical research:

-

The trifluoromethyl group is commonly found in pharmaceutical compounds due to its ability to enhance metabolic stability and lipophilicity

-

The carboxylic acid and hydroxyl groups provide sites for further derivatization and conjugation

-

Similar biphenyl structures appear in various bioactive compounds

Chemical Building Block

The compound can serve as a valuable building block in organic synthesis:

-

It can be used as a precursor for more complex molecules through modification of the carboxylic acid or hydroxyl groups

-

The unique substitution pattern makes it useful for structure-activity relationship studies

-

The trifluoromethyl group adds specific electronic properties that can be exploited in designing functional materials

Comparative Analysis with Related Compounds

To better understand the properties and potential applications of 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid, it is useful to compare it with structurally related compounds.

Structural Isomers and Related Compounds

Table 3 presents a comparison between the target compound and related structures found in the literature.

Table 3: Comparison of 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid with Related Compounds

| Compound | CAS Number | Molecular Weight | Key Structural Differences |

|---|---|---|---|

| 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid | 1261933-36-1 | 282.21 g/mol | Target compound |

| 2-Hydroxy-4-[3-(trifluoromethyl)phenyl]benzoic acid | 1261773-03-8 | 282.21 g/mol | Different position of trifluoromethyl group (3-position vs. 2-position) |

| 2-((4-Hydroxy-3-(trifluoromethyl)phenyl)amino)benzoic acid | 39062-72-1 | 297.23 g/mol | Contains an amino linkage instead of direct biphenyl bond; different hydroxyl position |

| 5-Hydroxy-2-[[4-hydroxy-3-(trifluoromethyl)phenyl]amino]benzoic acid | 76874-95-8 | 313.23 g/mol | Contains amino linkage and additional hydroxyl group |

Data compiled from multiple sources

This comparison highlights the structural diversity within this class of compounds and suggests that small changes in substitution patterns can lead to compounds with potentially different properties and applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume